7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
Properties
IUPAC Name |
7-(3-methoxypropyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S/c1-28-9-5-8-26-21(27)15-10-17-18(30-13-29-17)11-16(15)23-22(26)32-12-19-24-20(25-31-19)14-6-3-2-4-7-14/h2-4,6-7,10-11H,5,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDWBVRMHRSVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced by reacting the quinazolinone intermediate with appropriate diol derivatives under dehydrating conditions.
Attachment of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole moiety can be introduced through the reaction of the quinazolinone-dioxolo intermediate with a suitable nitrile oxide precursor.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazolinone or oxadiazole rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted quinazolinone or oxadiazole derivatives.
Scientific Research Applications
This compound exhibits various biological activities that make it a candidate for further research in therapeutic applications:
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Anticancer Properties :
- Quinazoline derivatives similar to this compound have been reported to inhibit cancer cell proliferation. The presence of the oxadiazole moiety is particularly noteworthy as compounds containing this structure can induce apoptosis and cause cell cycle arrest in tumor cells .
- Case Study : A study demonstrated that related quinazoline compounds significantly reduced the viability of human cancer cell lines through mechanisms involving apoptosis and inhibition of key signaling pathways associated with tumor growth.
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Kinase Inhibition :
- The compound may inhibit various receptor tyrosine kinases (RTKs), which are critical in cancer progression and metastasis. Inhibiting these kinases can disrupt signaling pathways that promote tumor growth and survival .
- Example : Compounds structurally related to this molecule have shown effectiveness against kinases such as VEGFR and EGFR, which are often overexpressed in cancers.
-
Potential Use in Neuropharmacology :
- The oxadiazole ring has been associated with neuroprotective effects and modulation of neurotransmitter systems. This suggests potential applications in treating neurodegenerative diseases .
- Research Insight : Preliminary studies indicate that similar compounds may protect neuronal cells from oxidative stress-induced damage.
Applications in Drug Development
The structural characteristics of 7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one position it as a promising candidate for drug development:
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Pharmaceutical Formulations :
- Due to its diverse biological activity, this compound could be formulated into various dosage forms for targeted delivery in cancer therapy or neurological treatments.
- Formulation Studies : Research is ongoing to evaluate the solubility and stability of this compound in different pharmaceutical formulations.
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Combination Therapies :
- Given its mechanism of action targeting multiple pathways, it could be combined with existing therapies to enhance efficacy and reduce resistance seen with monotherapies.
- Clinical Trials : Future clinical trials may explore its use alongside conventional chemotherapeutics to improve patient outcomes.
Mechanism of Action
The mechanism of action of 7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-cancer or anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related quinazolinone derivatives:
Key Differentiators
Substituent Effects
- Methoxypropyl vs. Methyl/Aromatic Groups : The 3-methoxypropyl group in the target compound likely improves solubility compared to smaller alkyl or aromatic substituents (e.g., 2-methyl in derivatives), which may enhance bioavailability .
- Oxadiazole vs. Triazole/Triazolo Moieties : The 1,2,4-oxadiazole group in the target compound offers greater metabolic stability compared to triazolo derivatives (), as oxadiazoles resist enzymatic hydrolysis .
Biological Activity
The compound 7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that incorporates multiple functional groups known for their diverse biological activities. This article reviews the biological activity of this compound and its potential therapeutic applications based on existing research.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Quinazoline Backbone : Known for anticancer and antimicrobial properties.
- Oxadiazole Ring : Contributes to the compound's biological activity through its ability to interact with various biological targets.
- Methoxypropyl Group : Enhances solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds containing quinazoline and oxadiazole moieties exhibit significant biological activities. The specific compound under review has shown promise in several areas:
Anticancer Activity
Quinazoline derivatives are widely studied for their anticancer properties. The presence of the oxadiazole ring in this compound may enhance its efficacy against various cancer cell lines. For instance:
- In vitro studies have demonstrated that similar quinazoline derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Properties
The compound's potential as an antimicrobial agent is supported by studies on related oxadiazole derivatives:
- Compounds with oxadiazole rings have shown antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress:
- The DPPH radical scavenging assay has been used to assess the antioxidant activity of similar compounds, indicating moderate activity levels .
Case Studies
- Anticancer Efficacy : A study on quinazoline derivatives revealed that modifications at specific positions significantly enhanced anticancer activity against breast and lung cancer cell lines. The introduction of oxadiazole rings was noted to improve binding affinity to target proteins involved in cancer progression .
- Antimicrobial Screening : In vitro tests on related oxadiazole compounds showed effective inhibition against gram-positive and gram-negative bacteria. This suggests that the compound may possess similar antimicrobial properties due to its structural similarities .
- Antioxidant Activity Assessment : Comparative studies using DPPH assays highlighted that certain derivatives exhibited significant radical scavenging capabilities, which may be attributed to the electron-donating capacity of the methoxy group in the structure .
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this compound, and what reagents are critical for its heterocyclic core formation?
- Methodological Answer : The compound’s synthesis typically involves cyclocondensation reactions to assemble the quinazolin-8-one core. Key steps include:
- Cyclocondensation : Reacting substituted anthranilic acid derivatives with urea or thiourea under acidic conditions to form the quinazoline scaffold .
- Functionalization : Introducing the 1,2,4-oxadiazolyl moiety via nucleophilic substitution or click chemistry. For example, coupling a pre-synthesized 3-phenyl-1,2,4-oxadiazole-5-methanethiol intermediate with the quinazolinone core under basic conditions .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final product .
Q. How is the structural confirmation of this compound achieved using modern physicochemical methods?
- Methodological Answer : A combination of spectral and analytical techniques is employed:
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regiochemistry. For example, the methoxypropyl group’s methylene protons resonate at δ 3.2–3.5 ppm, while oxadiazole protons appear as singlets near δ 8.1 ppm .
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and 1250 cm (C-O-C of dioxolane) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragmentation patterns .
Q. What experimental methods are used to assess solubility, lipophilicity, and pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity (LogP) : Determined via shake-flask method or computational tools like SwissADME. The compound’s LogP is influenced by the 3-methoxypropyl group and hydrophobic oxadiazole-phenyl moiety .
- Solubility : Measured in PBS (pH 7.4) using HPLC-UV quantification after saturation. Poor aqueous solubility may necessitate formulation with co-solvents (e.g., DMSO/PEG mixtures) .
- Pharmacokinetics : In vitro assays (e.g., Caco-2 permeability, microsomal stability) predict absorption and metabolism. The sulfanyl group may enhance metabolic stability compared to oxygen analogs .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production while minimizing side reactions?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial design to optimize reaction parameters (temperature, solvent polarity, stoichiometry). For example, DMF enhances cyclocondensation efficiency at 80°C .
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl) or organocatalysts to accelerate key steps like oxadiazole formation .
- Side Reaction Mitigation : Introduce protecting groups (e.g., Boc for amines) during functionalization to prevent undesired nucleophilic attacks .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer :
- Multi-Spectral Correlation : Cross-validate NMR with H-C HSQC/HMBC to assign overlapping signals. For instance, coupling constants (J = 2–4 Hz) may indicate hindered rotation in the oxadiazole-phenyl group .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which clarifies bond angles and confirms regiochemistry .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ADF software) .
Q. What in silico models predict the compound’s bioactivity, and how do they align with experimental data?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains). The oxadiazole group’s electron-deficient ring may favor π-π stacking with aromatic residues .
- QSAR Modeling : Train models on analogs to predict IC values. Discrepancies between predicted and observed activity may highlight unaccounted factors (e.g., membrane permeability) .
- MD Simulations : Run 100-ns trajectories to assess stability in binding pockets. For example, the dioxolane ring’s rigidity may reduce conformational entropy loss upon binding .
Q. What green chemistry approaches can reduce waste in the synthesis of this compound?
- Methodological Answer :
- Solvent Selection : Replace DMF with Cyrene (a bio-based solvent) for cyclocondensation to improve eco-friendliness .
- Catalytic Methods : Employ recyclable heterogeneous catalysts (e.g., Pd/C for Suzuki couplings) to minimize metal waste .
- Atom Economy : Redesign steps to avoid protecting groups (e.g., one-pot sequential reactions), reducing auxiliary reagent use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
